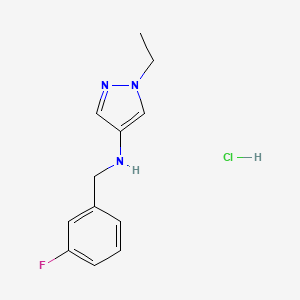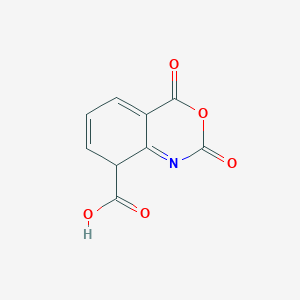![molecular formula C20H30N2O4 B12349644 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is a synthetic compound belonging to the indole class of chemicals It is structurally characterized by an indole core with a dipropylaminoethyl side chain and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dipropylaminoethyl Side Chain: The side chain can be introduced via alkylation reactions. For instance, the indole derivative can be reacted with 2-chloro-N,N-dipropylethylamine in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl group on the indole ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the indole ring or the acetate group.
Substitution: Nucleophilic substitution reactions can occur at the dipropylaminoethyl side chain, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine agonist.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Ropinirole: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, used as a dopamine agonist in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with a similar mechanism of action but different chemical structure.
Uniqueness
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is unique due to its specific structural features, such as the acetate group, which may confer distinct pharmacokinetic properties compared to other dopamine agonists. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially leading to different therapeutic outcomes.
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21;1-2(3)4/h6-8,13,19H,4-5,9-12H2,1-3H3;1H3,(H,3,4) |
InChI Key |
IGOODFMYAIPNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)






![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)
![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
